1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine
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Overview
Description
1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a phenyl group and a propyl-substituted phenyl group attached to the pyrazole ring, making it a trisubstituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly catalysts and minimizing hazardous reagents, are likely to be applied in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory and neurological disorders.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-Phenyl-3-(4-methylphenyl)-1H-pyrazol-5-amine
- 1-Phenyl-3-(4-ethylphenyl)-1H-pyrazol-5-amine
- 1-Phenyl-3-(4-butylphenyl)-1H-pyrazol-5-amine
Comparison: 1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl-substituted compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-phenyl-5-(4-propylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-2-6-14-9-11-15(12-10-14)17-13-18(19)21(20-17)16-7-4-3-5-8-16/h3-5,7-13H,2,6,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUVXMXIFHDBEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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